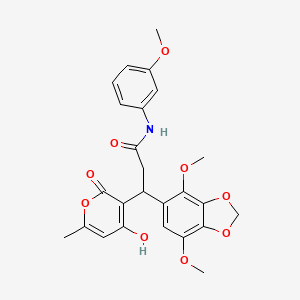![molecular formula C13H11N5OS2 B14942856 6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942856.png)
6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-DIMETHYL-4-{[3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}ISOXAZOLE is a complex heterocyclic compound that incorporates multiple functional groups, including isoxazole, thiadiazole, and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of 3,5-DIMETHYL-4-{[3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}ISOXAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring through a cyclization reaction involving hydroxylamine and a β-keto ester.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a nitrile derivative.
Final Coupling Reaction: The final step involves coupling the triazole-thiadiazole intermediate with the isoxazole derivative under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of automated synthesis equipment and high-throughput screening techniques .
Analyse Des Réactions Chimiques
3,5-DIMETHYL-4-{[3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}ISOXAZOLE undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring, potentially leading to the formation of amines.
Cycloaddition: The compound can participate in cycloaddition reactions, particularly involving the triazole and thiadiazole rings, leading to the formation of larger heterocyclic systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3,5-DIMETHYL-4-{[3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}ISOXAZOLE has a wide range of scientific research applications, including :
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. It has shown promising activity against various bacterial and fungal strains, as well as cancer cell lines.
Biological Research: The compound is used as a tool to study the mechanisms of action of heterocyclic compounds in biological systems, including their interactions with enzymes and receptors.
Chemical Biology: The compound is used in chemical biology research to develop new probes and assays for studying biological processes.
Industrial Applications: The compound is explored for its potential use in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,5-DIMETHYL-4-{[3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}ISOXAZOLE involves its interaction with various molecular targets and pathways :
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, including those involved in bacterial cell wall synthesis and cancer cell proliferation.
Receptor Binding: The compound can bind to specific receptors in biological systems, modulating their activity and leading to various biological effects.
Signal Transduction: The compound can interfere with signal transduction pathways, affecting cellular processes such as apoptosis and inflammation.
Comparaison Avec Des Composés Similaires
3,5-DIMETHYL-4-{[3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}ISOXAZOLE is unique compared to other similar compounds due to its specific combination of functional groups and rings . Similar compounds include:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but may lack the triazole and isoxazole rings.
Triazole Derivatives: These compounds contain the triazole ring but may lack the thiadiazole and isoxazole rings.
Isoxazole Derivatives: These compounds contain the isoxazole ring but may lack the triazole and thiadiazole rings.
The unique combination of these rings in 3,5-DIMETHYL-4-{[3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}ISOXAZOLE contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H11N5OS2 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
3,5-dimethyl-4-[(3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-oxazole |
InChI |
InChI=1S/C13H11N5OS2/c1-7-9(8(2)19-17-7)6-11-16-18-12(10-4-3-5-20-10)14-15-13(18)21-11/h3-5H,6H2,1-2H3 |
Clé InChI |
GSZKFZZLCLLMKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)CC2=NN3C(=NN=C3S2)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14942782.png)
![N-(3-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14942795.png)

![6-(4-bromo-1H-pyrazol-3-yl)-3-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942813.png)
![ethyl 2-({[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14942817.png)
![N-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B14942820.png)
![Methyl 6-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B14942824.png)
![2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate](/img/structure/B14942833.png)
![3-fluoro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B14942834.png)
![1-(4-Ethoxyphenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14942836.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14942840.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14942842.png)
![methyl 3-[2-(2,4-dichlorophenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]propanoate](/img/structure/B14942846.png)
![3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14942848.png)
